

Barium Periodate: A Technical Guide to Hazards and Toxicity

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Compound of Interest

Compound Name: Barium periodate

Cat. No.: B1603633

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Barium periodate ($\text{Ba}(\text{IO}_4)_2$) is a strong oxidizing agent with significant health hazards. While specific toxicological data for **barium periodate** is limited, a comprehensive understanding of its potential risks can be extrapolated from the known toxicities of its constituent ions: the barium cation (Ba^{2+}) and the periodate anion (IO_4^-). The primary hazards associated with **barium periodate** include its properties as a strong oxidizer, acute toxicity upon ingestion or inhalation, and irritation to the skin and eyes. The systemic toxicity of barium is primarily characterized by its ability to induce severe hypokalemia through the blockade of potassium channels, leading to cardiovascular and neuromuscular dysfunction. The periodate ion contributes to toxicity through its potent oxidizing capabilities, which can cause cellular damage. This guide provides an in-depth overview of the known hazards, summarizes available toxicological data for related compounds, outlines standard experimental protocols for toxicity assessment, and presents visual workflows and mechanistic pathways to aid in risk assessment and safe handling.

Hazard Identification and Classification

Barium periodate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

- H272: May intensify fire; oxidizer.[1][2]
- H302 + H332: Harmful if swallowed or if inhaled.[1][2]
- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]

Signal Word: Danger[2]

Pictograms:

- Flame over circle (Oxidizer)
- Exclamation mark (Harmful/Irritant)

Toxicological Data

Specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for **barium periodate**, are not readily available in the public domain. Therefore, the toxicological profile must be inferred from data on other soluble barium salts and periodate salts.

Acute Toxicity

The acute toxicity of **barium periodate** is a function of both the barium and periodate ions.

Barium: The toxicity of barium compounds is largely dependent on their solubility in water and acidic solutions, such as gastric acid.[3] Soluble barium compounds are readily absorbed and can cause severe, and in some cases, lethal effects.

- Oral: Ingestion of soluble barium salts can lead to symptoms within an hour.[4] A lethal dose in humans is estimated to be in the range of 1 to 30 grams of a soluble barium salt.[4]

Toxicity has been observed with as little as 200 mg of a barium salt.^[4]

- Inhalation: Inhalation of barium compound dusts can cause irritation to the respiratory tract.
^[3] Systemic effects similar to ingestion can occur if a soluble form is inhaled.

Periodate: Studies on other periodate salts, such as sodium and potassium periodate, indicate that they are also harmful if swallowed.

The following tables summarize available acute toxicity data for related compounds.

Barium Compounds - Acute Oral Toxicity			
Compound	Test Species	LD50 / Lethal Dose	Reference
Barium Chloride	Rat	132-277 mg/kg	^[5]
Barium Salts (general)	Human	1-30 g (lethal dose range)	^[4]
Barium	Rat	132 mg/kg	^[6]

Periodate Salts
- Acute Oral
Toxicity

Compound	Test Species	Sex	LD50 (mg/kg)	Reference
Potassium Periodate	Rat	Male	685	(Not explicitly cited in provided snippets)
Female	732	(Not explicitly cited in provided snippets)		
Sodium Periodate	Rat	Male	741	(Not explicitly cited in provided snippets)
Female	318	(Not explicitly cited in provided snippets)		

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Barium:

- Chronic Exposure: Long-term exposure to barium in drinking water has been shown to cause kidney damage (nephropathy) in laboratory animals.[\[7\]](#)[\[8\]](#)
- Genotoxicity: In vitro studies on barium compounds (barium chloride and barium nitrate) have shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in mammalian cells.[\[9\]](#)[\[10\]](#)
- Carcinogenicity: Barium has not been shown to be carcinogenic in humans or animals following oral exposure.[\[9\]](#)[\[11\]](#) The U.S. EPA has classified barium as not likely to be carcinogenic to humans following ingestion.[\[11\]](#) Barium chromate, however, is recognized as a human carcinogen.[\[3\]](#)

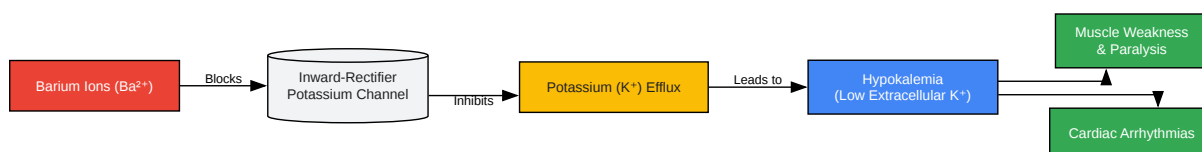
Periodate:

- Data on the chronic toxicity, genotoxicity, and carcinogenicity of the periodate ion is not well-documented in the provided search results. As a strong oxidizing agent, it has the potential to cause cellular damage that could lead to long-term effects, but specific studies are needed to confirm this.

Mechanisms of Toxicity

Barium: Potassium Channel Blockade

The primary mechanism of acute barium toxicity is the blockade of potassium channels. Barium ions (Ba^{2+}) are similar in size to potassium ions (K^{+}) and can enter and block the pore of potassium channels, particularly the inward-rectifier K^{+} channels. This blockade inhibits the efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space. The resulting hypokalemia (low serum potassium) is responsible for many of the acute symptoms of barium poisoning, including muscle weakness, paralysis, and cardiac arrhythmias.



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Mechanism of Barium-Induced Hypokalemia.

Periodate: Oxidative Stress

Periodates are potent oxidizing agents.[12] Their toxicity is attributed to their ability to induce oxidative stress, leading to damage of cellular components. Periodate can oxidize various biomolecules, including the sulfhydryl ($-\text{SH}$) groups of amino acids in proteins and lipids in cell membranes.[13] This can disrupt protein structure and function and increase membrane permeability, ultimately leading to cell death.



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Mechanism of Periodate-Induced Oxidative Stress.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the toxicity of a chemical like **barium periodate**.

Acute Oral Toxicity (OECD 420, 423, 425)

- Principle: These methods evaluate the adverse effects occurring after a single oral administration of the substance. The goal is to determine the dose that causes mortality or evident toxicity.
- Methodology:
 - Animal Model: Typically, young adult rats (one sex, usually females) are used.[\[14\]](#)
 - Dose Administration: The test substance is administered by gavage. Animals are fasted before dosing.[\[14\]](#)
 - Dose Levels: A stepwise procedure is used with a limited number of animals. The starting dose is chosen based on available information, often 300 mg/kg in the absence of data. [\[14\]](#) Subsequent dose levels are adjusted up or down based on the outcome of the previous dose.
 - Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[\[14\]](#)
 - Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathology at necropsy are also recorded.

Acute Inhalation Toxicity (OECD 436)

- Principle: This test determines the toxicity of a substance when inhaled over a short period.
- Methodology:
 - Animal Model: Young adult rats are the preferred species.[\[4\]](#)
 - Exposure: Animals are exposed to the test substance as a dust, mist, or vapor in an inhalation chamber, typically for 4 hours. Nose-only exposure is preferred for aerosols.[\[4\]](#)
 - Concentrations: A series of fixed concentrations are used in a stepwise manner.
 - Observation Period: Animals are observed for at least 14 days.
 - Endpoints: Mortality, clinical signs, body weight, and gross pathology are evaluated.

Skin Irritation/Corrosion (OECD 439 - in vitro)

- Principle: This in vitro method assesses the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.[\[11\]](#)[\[15\]](#)
- Methodology:
 - Test System: A 3D model of human epidermis is used.[\[15\]](#)
 - Application: The test substance is applied topically to the surface of the RhE tissue.[\[15\]](#)
 - Exposure and Incubation: The tissue is exposed to the substance for a defined period, then rinsed and incubated.
 - Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[\[11\]](#)
[\[15\]](#)

Eye Irritation/Corrosion (OECD 405)

- Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.
- Methodology:

- Animal Model: The albino rabbit is the recommended species.[\[1\]](#)
- Application: A single dose of the test substance is applied to one eye of the animal; the other eye serves as a control.[\[1\]](#)
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.[\[1\]](#)[\[10\]](#)
- Endpoint: The severity and reversibility of the ocular lesions determine the irritation potential.

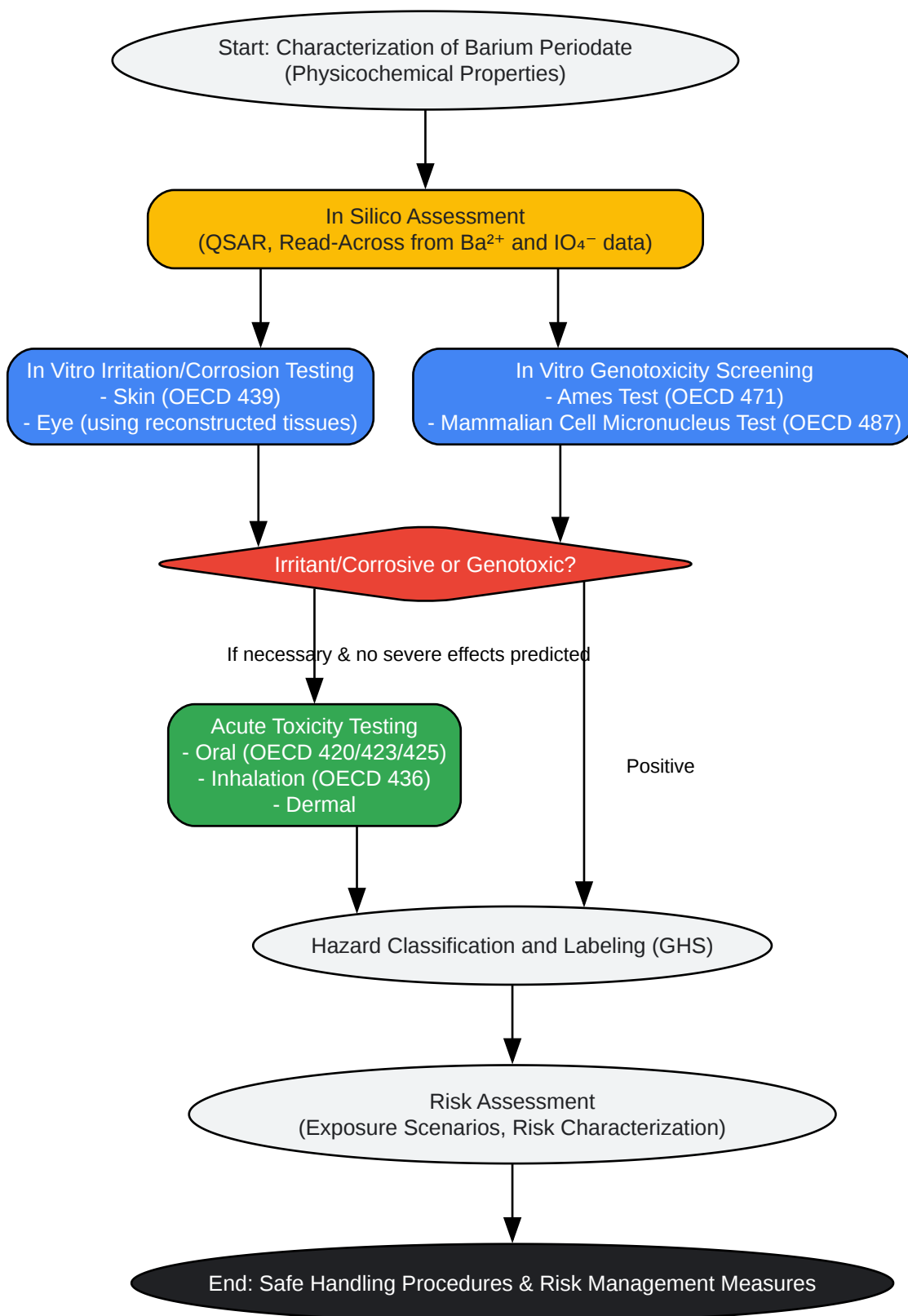
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Principle: This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.[\[3\]](#)[\[16\]](#)
- Methodology:
 - Test System: Histidine-dependent strains of *S. typhimurium* and/or tryptophan-dependent strains of *E. coli*.
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
 - Procedure: The bacterial strains are exposed to the test substance and plated on a minimal medium lacking the specific amino acid.
 - Endpoint: The number of revertant colonies is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental and Risk Assessment Workflow

A logical workflow for assessing the hazards of a new or poorly characterized substance like **barium periodate** involves a tiered approach, starting with in silico and in vitro methods before

proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).



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Tiered Workflow for Hazard Assessment.

Conclusion

Barium periodate presents a significant hazard profile due to its strong oxidizing properties and the inherent toxicity of barium and periodate ions. While specific toxicological data for this compound are lacking, the available information on related substances provides a strong basis for a precautionary approach. Acute exposure can lead to severe health effects, primarily driven by barium-induced hypokalemia. It is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate engineering controls (e.g., fume hood), personal protective equipment (gloves, eye protection, lab coat), and a thorough understanding of the potential risks. The experimental protocols and workflows outlined in this guide provide a framework for conducting a comprehensive hazard assessment should the need arise.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. nucro-technics.com [nucro-technics.com]

- 9. Mechanism of Ba²⁺ block of a mouse inwardly rectifying K⁺ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Periodate - Wikipedia [en.wikipedia.org]
- 13. Oxidative stress of human erythrocytes by iodate and periodate. Reversible formation of aqueous membrane pores due to SH-group oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. umwelt-online.de [umwelt-online.de]
- 15. senzagen.com [senzagen.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
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